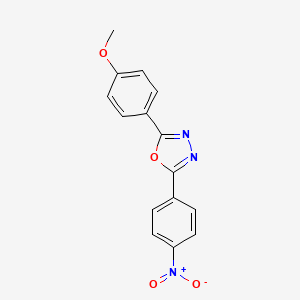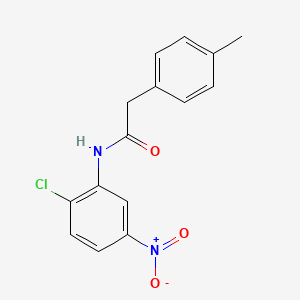
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide, commonly known as CNPA, is a synthetic compound that belongs to the class of organic compounds known as nitrobenzenes. CNPA is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes. The reactive intermediate can react with DNA and other cellular components, leading to DNA damage and cell death. The mechanism of action of CNPA is similar to that of other nitroaromatic compounds such as nitrofurazone and nitrofurantoin.
Biochemical and Physiological Effects
CNPA has been shown to induce DNA damage and cell death in a variety of cell lines. It has also been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. CNPA has been used as a tool to study the role of nitroreductases and cytochrome P450 enzymes in drug metabolism and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
CNPA has several advantages as a biochemical tool for studying enzyme function. It is a well-characterized compound that is commercially available. It is also relatively stable and can be stored for long periods of time. However, CNPA has some limitations. It is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving CNPA. One area of research is the development of new nitroaromatic compounds that can be used as biochemical tools to study enzyme function. Another area of research is the development of new methods for synthesizing CNPA and other nitroaromatic compounds. Finally, there is a need for more research on the toxicity of CNPA and other nitroaromatic compounds, particularly in relation to their potential use as anticancer agents.
Conclusion
CNPA is a synthetic compound that is widely used in scientific research as a biochemical tool to study enzyme function. It is synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base. CNPA is converted into a highly reactive intermediate by nitroreductases and cytochrome P450 enzymes, leading to DNA damage and cell death. CNPA has several advantages as a biochemical tool, but also has some limitations. There are several future directions for research involving CNPA, including the development of new nitroaromatic compounds and the study of their toxicity.
Méthodes De Synthèse
CNPA can be synthesized by reacting 2-chloro-5-nitroaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
CNPA is widely used in scientific research as a biochemical tool to study the function of enzymes such as nitroreductases and cytochrome P450. CNPA is a substrate for these enzymes and is converted into a highly reactive intermediate that can react with DNA and other cellular components. This property of CNPA is used to study the mechanism of action of these enzymes and their role in drug metabolism and toxicity.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)8-15(19)17-14-9-12(18(20)21)6-7-13(14)16/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBPAZJMPMBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)
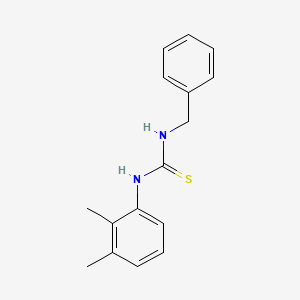

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)
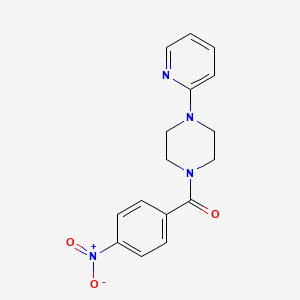

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)
![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
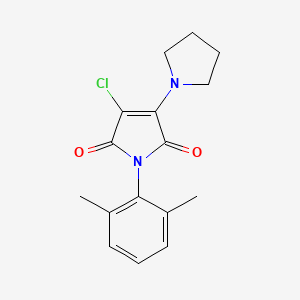
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
